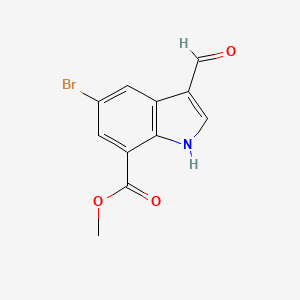
2,5,8,11-Tetramethyl Benzyl Ester Cyclen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl Benzyl Ester Cyclen typically involves the N-tetraalkylation of cyclen. One efficient method uses a partially miscible aqueous-organic solvent system with propargyl bromide, benzyl bromide, and related halides . The reaction mixture is shaken, not stirred, to achieve optimal results. The process involves the following steps:
- Dissolution of cyclen in a suitable solvent.
- Addition of methylating agents such as methyl iodide or methyl bromide.
- Introduction of benzyl ester groups using benzyl bromide.
- Purification of the final product through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 2,5,8,11-Tetramethyl Benzyl Ester Cyclen undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyl ester groups can be replaced by other functional groups.
Complexation Reactions: It forms stable complexes with metal ions, which can be used in catalysis and biomedical applications.
Common Reagents and Conditions:
Methylating Agents: Methyl iodide, methyl bromide.
Benzylating Agents: Benzyl bromide.
Solvents: Aqueous-organic solvent systems, such as a mixture of water and dichloromethane.
Major Products:
Metal Complexes: The formation of metal complexes with ions such as copper, nickel, and zinc.
Substituted Derivatives: Products with different functional groups replacing the benzyl ester groups.
科学的研究の応用
2,5,8,11-Tetramethyl Benzyl Ester Cyclen has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in catalysis for various chemical reactions, including polymerization and oxidation processes.
作用機序
The mechanism of action of 2,5,8,11-Tetramethyl Benzyl Ester Cyclen involves its ability to form stable complexes with metal ions. The nitrogen atoms in the cyclen ring coordinate with metal ions, forming a stable chelate complex. This complexation can influence the reactivity and stability of the metal ions, making them useful in various applications such as catalysis and biomedical imaging.
類似化合物との比較
Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound without methyl and benzyl ester groups.
Cyclam (1,4,8,11-tetraazacyclotetradecane): Another tetraamine macrocycle with a larger ring size.
N-tetramethylcyclam: A derivative of cyclam with four methyl groups.
Uniqueness: 2,5,8,11-Tetramethyl Benzyl Ester Cyclen is unique due to the presence of both methyl and benzyl ester groups, which enhance its chemical properties and potential applications. The combination of these functional groups allows for greater versatility in forming metal complexes and participating in various chemical reactions.
特性
分子式 |
C22H38N4O2 |
|---|---|
分子量 |
390.6 g/mol |
IUPAC名 |
benzyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C22H38N4O2/c1-16-12-24-18(3)14-26(19(4)13-25-17(2)11-23-16)20(5)22(27)28-15-21-9-7-6-8-10-21/h6-10,16-20,23-25H,11-15H2,1-5H3/t16-,17-,18-,19-,20-/m0/s1 |
InChIキー |
PJVCHZSWKRAGOP-HVTWWXFQSA-N |
異性体SMILES |
C[C@H]1CN[C@H](CN[C@H](CN([C@H](CN1)C)[C@@H](C)C(=O)OCC2=CC=CC=C2)C)C |
正規SMILES |
CC1CNC(CNC(CN(C(CN1)C)C(C)C(=O)OCC2=CC=CC=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


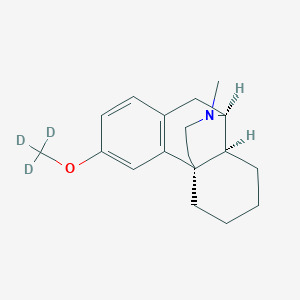

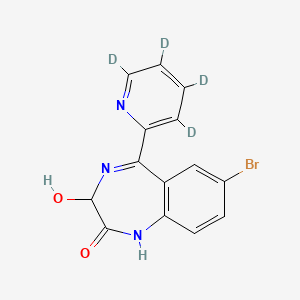

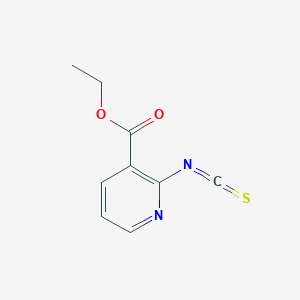

![7-Methoxy-4-(4-methoxyphenyl)-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B15295805.png)
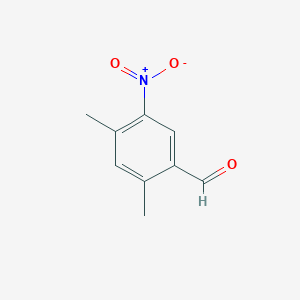


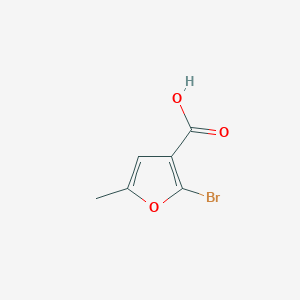
![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
